molecular formula C13H21NO3 B2532327 N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide CAS No. 2320955-55-1

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide

Cat. No.: B2532327
CAS No.: 2320955-55-1
M. Wt: 239.315
InChI Key: PPJQWFZLAYAXHG-UHFFFAOYSA-N
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Description

N-[2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide is a synthetic amide derivative featuring a 2,5-dimethylfuran-3-yl group linked via a hydroxyethyl chain to a 2,2-dimethylpropanamide backbone. Its synthesis likely involves coupling reactions, as seen in structurally related compounds (e.g., ).

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-8-6-10(9(2)17-8)11(15)7-14-12(16)13(3,4)5/h6,11,15H,7H2,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJQWFZLAYAXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide typically involves the reaction of 2,5-dimethylfuran with appropriate reagents to introduce the hydroxyethyl and propanamide groups. One common method involves the use of aldol condensation followed by hydrogenation and cyclization . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the furan ring.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyethyl group can participate in hydrogen bonding, while the furan ring may engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Core Amide Backbone Comparison

The 2,2-dimethylpropanamide group is a shared feature with N-(4-iodo(3-pyridyl))-2,2-dimethylpropanamide (). Key differences include:

  • Aromatic substituent : The target compound’s 2,5-dimethylfuran-3-yl group contrasts with the pyridyl-iodo substituent in ’s compound. Furan rings exhibit lower polarity and metabolic stability compared to pyridine, influencing solubility and bioavailability.
  • Synthetic yield : reports a 70% yield for its compound, suggesting efficient coupling methodologies that may apply to the target molecule’s synthesis.

Hydroxyethyl vs. Hydroxyacetyl Motifs

The hydroxyethyl chain in the target compound differs from the hydroxyacetyl groups in ’s fluorophenyl derivatives. For example, 2-(3,5-difluorophenyl)-2-hydroxy-acetic acid is coupled to aromatic amines in , yielding compounds with high enantiomeric purity (>98% ee) via chiral chromatography. This highlights:

  • Synthetic complexity : employs HATU-mediated coupling and chiral separation, whereas the target compound’s synthesis might prioritize cost-effective methods due to its simpler structure.

Furan vs. Heteroaromatic Rings

Compared to pyridine- or pyrazine-containing amides (), the furan ring in the target compound offers distinct electronic properties:

  • Metabolic stability : Furans are prone to oxidative metabolism, whereas pyridine derivatives (e.g., ’s compound) may exhibit longer half-lives.

Research Findings and Implications

  • Synthetic Optimization : ’s use of TLC and HPLC for reaction monitoring and purity analysis suggests analogous quality-control protocols for the target compound.
  • Limitations : The absence of solubility or stability data for the target compound necessitates further experimental validation.

Biological Activity

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide is a synthetic compound that integrates a 2,5-dimethylfuran moiety with a hydroxyethyl group and an amide structure. This unique combination suggests potential applications in various fields, including pharmaceuticals and biofuels. Understanding the biological activity of this compound is crucial for exploring its therapeutic potential and applications.

Molecular Formula and Weight

  • Molecular Formula : C14H23NO2
  • Molecular Weight : 237.34 g/mol

Structural Features

The compound features:

  • A 2,5-dimethylfuran ring, which is known for its potential as a biofuel and in pharmaceuticals due to its favorable chemical properties.
  • A hydroxyethyl group , enhancing solubility and reactivity.
  • An amide bond , which can influence biological activity through hydrogen bonding and structural stability.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
2,5-DimethylfuranFuran ring with two methyl groupsPotential biofuel; exhibits antimicrobial properties
N-(2-hydroxyethyl) derivativesHydroxyethyl groupAnticonvulsant activity in animal models
Sulfonamide derivativesContains sulfonamide groupAntibacterial properties; used in various pharmaceuticals

Antimicrobial Properties

Research indicates that compounds with similar furan structures exhibit significant antimicrobial activities. For instance, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) demonstrated broad-spectrum antimicrobial effectiveness against various pathogens without hemolytic effects on human erythrocytes . This suggests that this compound may possess similar antimicrobial properties due to the presence of the furan ring.

Anticonvulsant Activity

Studies on related compounds have shown promising anticonvulsant effects. For example, N-(2-hydroxyethyl) cinnamamide derivatives exhibited effective doses in seizure models . Given the structural similarities, it is plausible that this compound could also demonstrate anticonvulsant properties.

The biological activity of this compound may be attributed to its ability to interact with cellular pathways through:

  • Hydrogen bonding facilitated by the hydroxyethyl group.
  • Amide interactions , which can stabilize conformations conducive to biological activity.
  • The furan moiety's potential to participate in redox reactions or act as an electron donor.

Synthesis and Biological Evaluation

Research into the synthesis of related compounds has shown that optimizing reaction conditions can enhance yield and purity, which is critical for evaluating biological activity. Future studies should focus on synthesizing this compound under controlled conditions to assess its biological properties accurately.

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